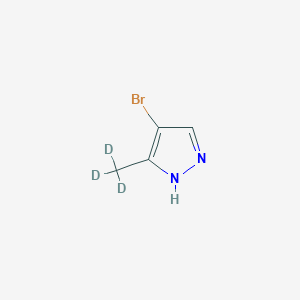

4-Bromo-3-(methyl-d3)-pyrazole

Descripción

4-Bromo-3-(methyl-d3)-pyrazole is a deuterated pyrazole derivative characterized by a bromine atom at the 4-position and a deuterated methyl group (-CD₃) at the 3-position of the pyrazole ring. This compound is structurally analogous to non-deuterated pyrazole derivatives but incorporates isotopic labeling, which is often utilized in metabolic studies, pharmacokinetic profiling, and NMR-based structural analyses to trace molecular behavior without altering electronic properties significantly .

Synthesis: The non-deuterated analog, 4-bromo-3-methylpyrazole, is typically synthesized via alkylation of 4-bromo-1H-pyrazol-3-ol using methyl iodide in the presence of sodium hydride (NaH) . For the deuterated variant, a similar methodology is employed, substituting methyl iodide with deuterated methylating agents (e.g., CD₃I) to introduce the -CD₃ group. Spectroscopic characterization, including ¹H NMR, ¹³C NMR, and IR, confirms the structural integrity of such derivatives, with distinct isotopic shifts observed in NMR spectra due to deuterium substitution .

Applications: Deuterated pyrazoles are valuable in drug discovery for investigating metabolic pathways and enhancing pharmacokinetic stability via the kinetic isotope effect.

Propiedades

Número CAS |

1185320-05-1 |

|---|---|

Fórmula molecular |

C4H5BrN2 |

Peso molecular |

164.02 g/mol |

Nombre IUPAC |

4-bromo-5-(trideuteriomethyl)-1H-pyrazole |

InChI |

InChI=1S/C4H5BrN2/c1-3-4(5)2-6-7-3/h2H,1H3,(H,6,7)/i1D3 |

Clave InChI |

IXQPRETWBGVNPJ-FIBGUPNXSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C1=C(C=NN1)Br |

SMILES canónico |

CC1=C(C=NN1)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(methyl-d3)-pyrazole typically involves the bromination of 3-(methyl-d3)-pyrazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction conditions usually require a controlled temperature to ensure selective bromination at the 4-position.

Industrial Production Methods

Industrial production of 4-Bromo-3-(methyl-d3)-pyrazole may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-3-(methyl-d3)-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form 3-(methyl-d3)-pyrazole.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.

Major Products Formed

Substitution Reactions: Products include 4-amino-3-(methyl-d3)-pyrazole, 4-thio-3-(methyl-d3)-pyrazole, and 4-alkoxy-3-(methyl-d3)-pyrazole.

Oxidation Reactions: Products include 4-bromo-3-(formyl-d3)-pyrazole and 4-bromo-3-(carboxyl-d3)-pyrazole.

Reduction Reactions: The major product is 3-(methyl-d3)-pyrazole.

Aplicaciones Científicas De Investigación

4-Bromo-3-(methyl-d3)-pyrazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules. Its isotopic labeling helps in studying reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug development.

Industry: Utilized in the production of agrochemicals and specialty chemicals due to its reactivity and isotopic labeling.

Mecanismo De Acción

The mechanism of action of 4-Bromo-3-(methyl-d3)-pyrazole involves its interaction with molecular targets through its bromine and methyl groups. The bromine atom can participate in halogen bonding, while the methyl group can undergo metabolic transformations. These interactions can affect various biochemical pathways, making the compound useful in mechanistic studies.

Comparación Con Compuestos Similares

Structural Analogs: Substituent Variations

The pyrazole scaffold is highly modifiable, with substituents at the 3- and 4-positions significantly influencing physicochemical and biological properties. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Bromine (at 4-position) and trifluoromethyl (at 3-position) enhance stability and modulate electronic properties, as seen in antiviral pyrazole amides .

- Deuterated vs. Non-Deuterated: The -CD₃ group in 4-Bromo-3-(methyl-d3)-pyrazole introduces isotopic labeling without altering electronic effects, making it ideal for tracer studies .

NMR Spectral Shifts: Substituent Effects

highlights how bromine substitution impacts ¹³C NMR chemical shifts in pyrazoles:

| Compound Series | Pyrazole C-3 Shift (ppm) | Pyrazole C-4 Shift (ppm) | Key Change |

|---|---|---|---|

| 4-Bromo-pyrazole | -9.0 to -11.5 | -6.0 to -9.1 | Baseline for bromine substitution |

| 4,5-Dibromo-pyrazole | N/A | +3.5 to +5.8 | Downfield shift due to second Br |

| 4-Bromo-3-(methyl-d3)-pyrazole | Similar to non-deuterated | Similar to non-deuterated | Isotopic shifts in ¹H/²H NMR only |

Insights :

- Introducing a second bromine atom at C-5 causes a downfield shift of 3.5–5.8 ppm for C-4, indicating increased electron withdrawal .

Structure-Activity Relationship (SAR) :

- Antiviral Activity : Para-substituted EWGs on phenyl rings (e.g., -F in 3p) improve activity over electron-donating groups (e.g., -OCH₃) .

- Enzyme Inhibition : Pyrazole rings interact with residues like Tyr355 and Arg513 in COX-2, suggesting that deuterated analogs may retain binding while altering metabolic rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.